molecular formula C23H26O6 B1504908 4-Methoxybenzoic acid 4-(6-acryloyloxy-hexyloxy)phenyl ester CAS No. 130953-14-9

4-Methoxybenzoic acid 4-(6-acryloyloxy-hexyloxy)phenyl ester

Cat. No. B1504908
CAS RN: 130953-14-9
M. Wt: 398.4 g/mol
InChI Key: DGTILUBISWZGND-UHFFFAOYSA-N
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Description

4-Methoxybenzoic acid 4-(6-acryloyloxy-hexyloxy)phenyl ester is a chemical compound consisting of a benzoic acid derivative with a methoxy group and an ester group attached to a benzene ring, as well as an acryloyloxy-hexyloxy group attached to the para position of the benzene ring . It is commonly used in the production of polymers and can act as a stabilizer or plasticizer in various plastic materials .


Molecular Structure Analysis

The molecular formula of this compound is C23H26O6 . The InChI string representation of its structure is InChI=1S/C23H26O6/c1-3-22 (24)28-17-7-5-4-6-16-27-20-12-14-21 (15-13-20)29-23 (25)18-8-10-19 (26-2)11-9-18/h3,8-15H,1,4-7,16-17H2,2H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 398.45 . The predicted boiling point is 539.9±45.0 °C and the predicted density is 1.133±0.06 g/cm3 .

Safety and Hazards

The compound should be handled with care to avoid contact with skin and eyes. It’s recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

[4-(6-prop-2-enoyloxyhexoxy)phenyl] 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O6/c1-3-22(24)28-17-7-5-4-6-16-27-20-12-14-21(15-13-20)29-23(25)18-8-10-19(26-2)11-9-18/h3,8-15H,1,4-7,16-17H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTILUBISWZGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30699305
Record name 4-{[6-(Acryloyloxy)hexyl]oxy}phenyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxybenzoic acid 4-(6-acryloyloxy-hexyloxy)phenyl ester

CAS RN

130953-14-9
Record name 4-{[6-(Acryloyloxy)hexyl]oxy}phenyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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